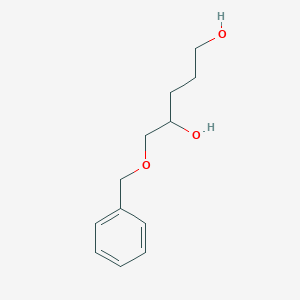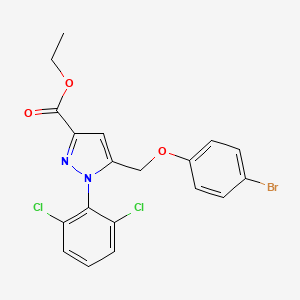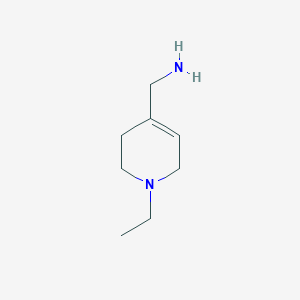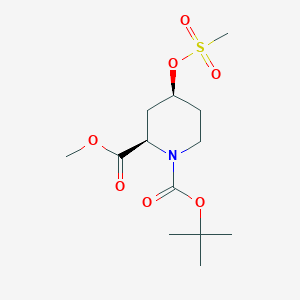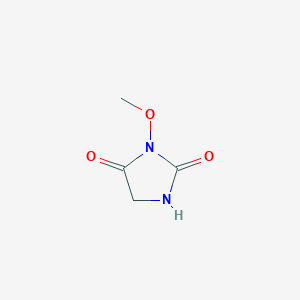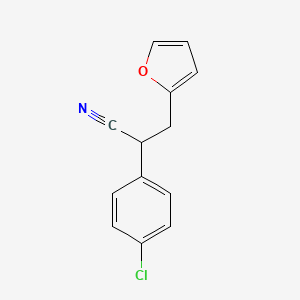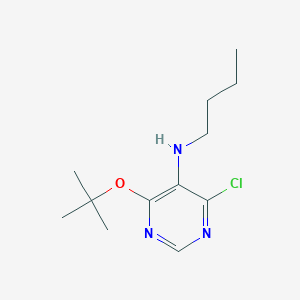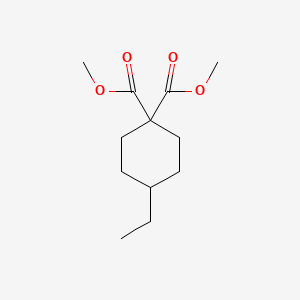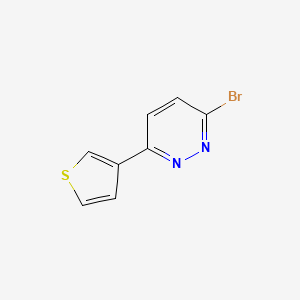
Methyl 3-(2-iodoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-iodoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-iodoethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Esterification: The carboxyl group of 3-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-hydroxybenzoate.
Substitution Reaction: The hydroxyl group of methyl 3-hydroxybenzoate is then substituted with a 2-iodoethoxy group. This is achieved by reacting methyl 3-hydroxybenzoate with 2-iodoethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution Reactions: Products include 3-(2-azidoethoxy)-benzoate, 3-(2-thiocyanatoethoxy)-benzoate, and 3-(2-cyanoethoxy)-benzoate.
Oxidation Reactions: Products include 3-(2-iodoethoxy)benzaldehyde and 3-(2-iodoethoxy)benzoic acid.
Reduction Reactions: Products include 3-(2-iodoethoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-iodoethoxy)benzoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The ester group can undergo hydrolysis to release the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-chloroethoxy)-benzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-(2-bromoethoxy)-benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-fluoroethoxy)-benzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-(2-iodoethoxy)benzoate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity in various applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H11IO3 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
methyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
NYECALBCMWCKJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)OCCI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-t-butyl[1-phenyl-1-oxopropan-2-yl]carbamate](/img/structure/B8355553.png)

